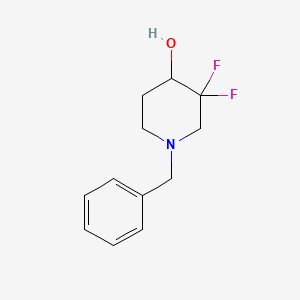

1-Benzyl-3,3-difluoropiperidin-4-ol

Descripción

Propiedades

IUPAC Name |

1-benzyl-3,3-difluoropiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2NO/c13-12(14)9-15(7-6-11(12)16)8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTXKSUYTZFNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)(F)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-3,3-difluoropiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-3,3-difluoropiperidin-4-ol, a fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, provides a putative synthetic protocol, and discusses its potential applications.

Compound Identification and Properties

CAS Number: 1239596-53-2[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C12H15F2NO | [1] |

| Molecular Weight | 227.25 g/mol | [1] |

| Purity | ≥98% | [1] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

A potential synthetic route starts from the commercially available 1-benzyl-4-piperidone.

Step 1: a-Fluorination of 1-Benzyl-4-piperidone

The introduction of two fluorine atoms at the C-3 position can be achieved using an electrophilic fluorinating agent.

-

Reaction: 1-Benzyl-4-piperidone is reacted with a fluorinating agent such as N-Fluorobenzenesulfonimide (NFSI) in the presence of a suitable base and solvent.

-

Experimental Protocol:

-

Dissolve 1-benzyl-4-piperidone (1 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C.

-

Add a strong base, such as lithium diisopropylamide (LDA) (2.2 equivalents), dropwise and stir for 1 hour.

-

Add a solution of NFSI (2.5 equivalents) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product (1-benzyl-3,3-difluoropiperidin-4-one) by column chromatography.

-

Step 2: Reduction of 1-Benzyl-3,3-difluoropiperidin-4-one

The ketone is then reduced to the corresponding alcohol.

-

Reaction: The difluorinated ketone is reduced using a mild reducing agent to yield the final product.

-

Experimental Protocol:

-

Dissolve 1-benzyl-3,3-difluoropiperidin-4-one (1 equivalent) in a protic solvent such as methanol or ethanol.

-

Cool the solution to 0 °C.

-

Add a reducing agent, such as sodium borohydride (NaBH4) (1.5 equivalents), portion-wise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Experimental Workflow Diagram:

Caption: A generalized workflow for the synthesis and purification of this compound.

Potential Applications in Drug Development

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to modulate their physicochemical and biological properties. Fluorine can enhance metabolic stability, binding affinity, and bioavailability. The piperidine scaffold is a common feature in many biologically active compounds.

While specific biological activities for this compound are not extensively documented, its structural motifs suggest potential applications as:

-

A building block for more complex molecules: This compound can serve as a key intermediate in the synthesis of novel therapeutic agents.

-

A scaffold for inhibitors of enzymes or receptors: The piperidine ring can be further functionalized to target various biological macromolecules. For instance, benzylpiperidine derivatives have been investigated as inhibitors of acetylcholinesterase and the serotonin transporter.

Hypothetical Signaling Pathway Involvement:

Given the prevalence of piperidine-containing molecules as enzyme inhibitors, a hypothetical signaling pathway is presented below where a derivative of this compound could act as a kinase inhibitor, a common target in cancer therapy.

Caption: A hypothetical signaling pathway illustrating the potential role of a fluorinated piperidine derivative as a kinase inhibitor.

Safety Information

Detailed toxicology data for this compound is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fluorinated heterocyclic compound with potential as a valuable building block in the synthesis of novel pharmaceuticals. The presence of the difluoropiperidine moiety suggests that its derivatives could exhibit enhanced biological properties. Further research is warranted to explore the full potential of this and related compounds in drug discovery and development.

References

Technical Guide: Physicochemical Properties and Biological Context of 1-Benzyl-3,3-difluoropiperidin-4-ol

Audience: Researchers, scientists, and drug development professionals.

Physicochemical Properties of 1-Benzyl-3,3-difluoropiperidin-4-one

The following table summarizes the known and predicted physicochemical properties of 1-Benzyl-3,3-difluoropiperidin-4-one. This data is crucial for its handling, formulation, and application in research and development.

| Property | Value |

| Molecular Formula | C₁₂H₁₃F₂NO |

| Molecular Weight | 225.23 g/mol |

| Boiling Point | 291.0 ± 40.0 °C (Predicted) |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) |

| pKa | 3.01 ± 0.40 (Predicted) |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |

Experimental Protocols

The following are detailed methodologies for the synthesis, characterization, and biological evaluation relevant to the target compound and its precursor.

2.1. Synthesis of 1-Benzyl-3,3-difluoropiperidin-4-ol from 1-Benzyl-3,3-difluoropiperidin-4-one

This protocol describes a standard reduction of a ketone to a secondary alcohol.

-

Materials:

-

1-Benzyl-3,3-difluoropiperidin-4-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

-

Procedure:

-

Dissolve 1-Benzyl-3,3-difluoropiperidin-4-one (1.0 eq) in methanol in a round-bottom flask at room temperature.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

-

2.2. Characterization of this compound

Standard analytical techniques to confirm the structure and purity of the synthesized alcohol.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

-

Expected ¹H NMR signals would include multiplets for the piperidine ring protons, a singlet or multiplet for the proton on the carbon bearing the hydroxyl group, aromatic protons of the benzyl group, and a broad singlet for the hydroxyl proton.

-

Expected ¹³C NMR would show aliphatic and aromatic signals, with the carbon attached to the hydroxyl group shifted downfield compared to other piperidine carbons.

-

¹⁹F NMR should display signals corresponding to the geminal fluorine atoms.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer.

-

Acquire the mass spectrum in positive ion mode.

-

The expected [M+H]⁺ ion for C₁₂H₁₅F₂NO would be approximately m/z 228.11.

-

2.3. In Vitro JAK3 Inhibition Assay

1-Benzyl-3,3-difluoropiperidin-4-one has been identified as a building block for Janus Kinase 3 (JAK3) inhibitors.[1] The following protocol outlines a general method for assessing the inhibitory activity of compounds against JAK3.

-

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the JAK3 enzyme. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Materials:

-

Recombinant human JAK3 enzyme

-

Biotinylated peptide substrate

-

ATP

-

Assay buffer (e.g., HEPES, MgCl₂, Brij-35)

-

Test compound (this compound)

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-allophycocyanin (SA-APC) conjugate

-

384-well assay plates

-

TR-FRET plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then in assay buffer.

-

Add the test compound dilutions to the assay plate.

-

Add the JAK3 enzyme and the biotinylated peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the detection reagents (Europium-labeled antibody and SA-APC).

-

Incubate in the dark to allow for antibody binding.

-

Read the plate on a TR-FRET reader, measuring emissions at two wavelengths.

-

Calculate the ratio of the two emission signals and determine the percent inhibition for each compound concentration to calculate the IC₅₀ value.

-

Mandatory Visualizations

3.1. JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is critical for immune system function.[1] Cytokines, upon binding to their receptors, activate associated JAKs, which then phosphorylate STAT proteins, leading to their dimerization, nuclear translocation, and regulation of gene expression.[2][3][4][5] 1-Benzyl-3,3-difluoropiperidin-4-one derivatives are of interest for their potential to inhibit JAK3 and modulate this pathway.[1]

Caption: Simplified JAK/STAT signaling pathway and the point of inhibition.

3.2. Experimental Workflow for In Vitro Kinase Inhibition Assay

The following diagram illustrates the key steps in a typical in vitro kinase assay to determine the inhibitory potential of a compound.

Caption: General workflow for an in vitro kinase inhibition assay.

References

- 1. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]

- 2. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Janus kinase 3 - Wikipedia [en.wikipedia.org]

- 4. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

The Evolving Landscape of Piperidine Analogs: A Technical Guide to 1-Benzyl-3,3-difluoropiperidin-4-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a cornerstone of medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The introduction of fluorine atoms into this scaffold can significantly enhance metabolic stability, binding affinity, and bioavailability. This technical guide delves into the synthesis, biological activities, and mechanisms of action of structural analogs of 1-Benzyl-3,3-difluoropiperidin-4-ol, a promising core for the development of novel therapeutics.

Core Structural Analogs and Biological Activity

Structural modifications of the this compound core have yielded a diverse range of analogs with significant biological activities. Key areas of therapeutic interest include oncology, neurodegenerative diseases, and infectious diseases. The gem-difluoro group at the 3-position is a critical feature, often enhancing the potency and metabolic stability of the compounds.

Anticancer Activity

Several analogs have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds is linked to the inhibition of key enzymes involved in cancer cell proliferation and survival.

| Compound ID | Cancer Cell Line | Assay Type | Activity (IC50/GI50) | Reference |

| Analog 1 | A549 (Lung Cancer) | MTT Assay | 32.43 µM (IC50) | [1] |

| Analog 2 | SW480 (Colorectal) | Cytotoxicity Assay | 15.70 ± 0.28 µM (IC50) | [2] |

| Analog 2 | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 16.50 ± 4.90 µM (IC50) | [2] |

Enzyme Inhibition

A significant number of 1-benzylpiperidine derivatives exhibit potent inhibitory activity against various enzymes, highlighting their potential in treating a range of pathologies.

| Compound ID | Target Enzyme | Assay Type | Activity (IC50) | Reference |

| Analog 3 | Acetylcholinesterase (AChE) | Ellman's Method | 0.56 nM | |

| Analog 4 | Butyrylcholinesterase (BChE) | Ellman's Method | 0.72 µM | |

| Analog 5 | Monoacylglycerol Lipase (MAGL) | Spectrophotometric | 2.0 nM | [3] |

| Analog 6 | Monoamine Oxidase A (MAO-A) | Fluorimetric | 11 nM (Clorgyline) | [4] |

| Analog 7 | Monoamine Oxidase B (MAO-B) | Fluorimetric | 404 nM (Pargyline) | [4] |

Experimental Protocols

Representative Synthesis of a 1-Benzyl-3,3-difluoropiperidin-4-one Analog

The following protocol is a representative example for the synthesis of a key intermediate, 1-benzyl-3,3-difluoropiperidin-4-one, which can be further modified to obtain the 4-ol derivative. This procedure is based on established methods for the synthesis of related piperidone structures.

Materials:

-

N-benzyl glycine ethyl ester

-

4-halo-ethyl butyrate

-

Anhydrous organic solvent (e.g., Tetrahydrofuran, Toluene, Chloroform)

-

Base (e.g., Sodium Carbonate, Potassium Carbonate, Sodium tert-butoxide)

-

Acid for hydrochloride salt formation (e.g., HCl in ether)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Preparation of 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate: To a solution of N-benzyl glycine ethyl ester in an anhydrous organic solvent, add 4-halo-ethyl butyrate and a suitable base.[5] The reaction mixture is stirred at room temperature or heated under reflux until completion, monitored by thin-layer chromatography (TLC).

-

Cyclization to form the piperidone ring: The intermediate from step 1 is treated with a strong base, such as sodium tert-butoxide, in an organic solvent to induce Dieckmann condensation.[5]

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed and decarboxylated by heating with an acid or base to yield the N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the pure 1-benzyl-3,3-difluoropiperidin-4-one. The structure is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[3][6][7][8]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Assay Buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

-

Test compounds (dissolved in DMSO)

-

96-well microplate and plate reader

Procedure:

-

Prepare working solutions of AChE, ATCI, and DTNB in the assay buffer.

-

Add the assay buffer, DTNB solution, and test compound at various concentrations to the wells of a 96-well plate.

-

Initiate the reaction by adding the AChE solution to each well.

-

Pre-incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Add the ATCI solution to start the enzymatic reaction.

-

Measure the absorbance at 412 nm at regular intervals.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[3]

Anticancer Cell Viability (MTT) Assay

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxic effects of compounds on cancer cell lines.[1][9][10]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates and a microplate reader

Procedure:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[11]

Signaling Pathways and Mechanisms of Action

Monoacylglycerol Lipase (MAGL) Inhibition Pathway

Several piperidine-based compounds have been identified as potent inhibitors of Monoacylglycerol Lipase (MAGL), a key enzyme in the endocannabinoid system. Inhibition of MAGL leads to an increase in the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG), which in turn modulates cannabinoid receptor signaling.[12][13][14] This pathway is a promising target for therapies aimed at neurodegenerative diseases, inflammation, and cancer. In cancer, MAGL inhibition can reduce the availability of free fatty acids that contribute to a pro-tumorigenic environment.[15]

Caption: MAGL inhibition by 1-benzylpiperidine analogs.

Experimental Workflow for Enzyme Inhibition Assays

The general workflow for determining the inhibitory potential of a compound against a target enzyme involves a series of systematic steps, from initial screening to detailed kinetic analysis.

Caption: General workflow for enzyme inhibition screening.

Conclusion

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The strategic incorporation of difluoro groups, coupled with modifications to the benzyl and piperidine rings, allows for the fine-tuning of pharmacological properties. The data and protocols presented in this guide offer a comprehensive resource for researchers engaged in the design, synthesis, and evaluation of this promising class of compounds. Further exploration of their mechanisms of action and in vivo efficacy will be crucial in translating their therapeutic potential into clinical applications.

References

- 1. nwmedj.org [nwmedj.org]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. attogene.com [attogene.com]

- 9. benchchem.com [benchchem.com]

- 10. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]

- 15. aacrjournals.org [aacrjournals.org]

Elucidation of the Molecular Structure of 1-Benzyl-3,3-difluoropiperidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the molecular structure elucidation of 1-Benzyl-3,3-difluoropiperidin-4-ol. This fluorinated piperidine derivative is of significant interest in medicinal chemistry due to the prevalence of the piperidine scaffold in pharmaceuticals and the unique properties imparted by fluorine substitution, which can enhance metabolic stability and binding affinity.[1][2] This document outlines a plausible synthetic route, predicted spectroscopic data, and detailed experimental protocols to guide researchers in the characterization of this and structurally related compounds.

Predicted Spectroscopic and Physicochemical Data

The following tables summarize the predicted quantitative data for this compound, based on the analysis of structurally similar compounds.[3][4][5]

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.25-7.40 | m | - | Ar-H (5H) |

| ¹H | 4.10 | m | - | H-4 |

| ¹H | 3.65 | s | - | -CH₂-Ph (2H) |

| ¹H | 2.80-3.00 | m | - | H-2 (axial & equatorial) |

| ¹H | 2.60-2.75 | m | - | H-6 (axial & equatorial) |

| ¹H | 2.10-2.30 | m | - | H-5 (axial & equatorial) |

| ¹H | 1.80 | d | ~12 | OH |

| ¹³C | 138.0 | - | - | Ar-C (quaternary) |

| ¹³C | 129.0 | - | - | Ar-CH |

| ¹³C | 128.5 | - | - | Ar-CH |

| ¹³C | 127.5 | - | - | Ar-CH |

| ¹³C | 122.0 | t | J(C,F) ≈ 245 | C-3 |

| ¹³C | 68.0 | t | J(C,F) ≈ 25 | C-4 |

| ¹³C | 60.0 | - | - | -CH₂-Ph |

| ¹³C | 55.0 | t | J(C,F) ≈ 20 | C-2 |

| ¹³C | 48.0 | - | - | C-6 |

| ¹³C | 35.0 | - | - | C-5 |

| ¹⁹F | -100 to -110 | m | - | -CF₂- |

Table 2: Predicted IR and Mass Spectrometry Data

| Technique | Parameter | Value | Interpretation |

| IR | Vibrational Frequency (cm⁻¹) | 3400 (broad) | O-H stretch |

| IR | Vibrational Frequency (cm⁻¹) | 3030 | Aromatic C-H stretch |

| IR | Vibrational Frequency (cm⁻¹) | 2950, 2850 | Aliphatic C-H stretch |

| IR | Vibrational Frequency (cm⁻¹) | 1100-1200 | C-F stretch |

| Mass Spec (HRMS) | [M+H]⁺ (m/z) | 226.1298 | C₁₂H₁₆F₂NO⁺ |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route starts from the commercially available 1-benzyl-4-piperidone.[6][7] The synthesis involves a fluorination step followed by reduction.

Workflow for Synthesis

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid hydrochloride | 1803588-54-6 | Benchchem [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 7. 4-Piperidinone, 1-(phenylmethyl)- [webbook.nist.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-Benzyl-3,3-difluoropiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 1-Benzyl-3,3-difluoropiperidin-4-ol, a novel fluorinated piperidine derivative. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of medicinal chemistry, data from structurally related analogs, and standardized experimental protocols to offer a predictive and methodological framework for its assessment.

Predicted Physicochemical Properties and Solubility Profile

The structure of this compound, featuring a benzyl group, a difluorinated piperidine ring, and a hydroxyl group, suggests a complex interplay of factors governing its solubility. The presence of the benzyl group imparts significant lipophilicity, which may lead to poor aqueous solubility. Conversely, the piperidine nitrogen and the hydroxyl group can participate in hydrogen bonding, potentially improving solubility in polar solvents. The gem-difluoro substitution at the 3-position is expected to influence the compound's pKa and overall electronic properties.

Based on the analysis of related structures, the following solubility profile is anticipated:

| Solvent System | Predicted Solubility | Rationale |

| Aqueous Buffer (pH 7.4) | Low | The lipophilic benzyl group is likely to dominate, leading to poor solubility in neutral aqueous media. |

| Acidic Aqueous Buffer (pH 1-3) | Moderate to High | Protonation of the basic piperidine nitrogen will form a more soluble salt. |

| Organic Solvents (e.g., DMSO, Ethanol) | High | The overall organic nature of the molecule suggests good solubility in common organic solvents.[1] |

| Non-polar Organic Solvents (e.g., Hexane) | Low | The presence of the polar hydroxyl and nitrogen groups will likely limit solubility in non-polar solvents.[2] |

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its handling, storage, and formulation. The introduction of fluorine atoms is a well-recognized strategy in medicinal chemistry to enhance metabolic stability due to the high energy of the C-F bond.[3][4] However, the compound possesses functional groups that could be susceptible to degradation under certain conditions.

Predicted Stability Characteristics:

| Stress Condition | Predicted Stability | Potential Degradation Pathway |

| Hydrolytic (Acidic/Basic) | Likely stable at neutral and acidic pH. Potential for degradation under strong basic conditions. | While the core structure is generally robust, extreme pH values could potentially lead to unforeseen rearrangements or degradation. |

| Oxidative (e.g., H₂O₂) | Susceptible to oxidation. | The tertiary amine of the piperidine ring is a primary site for oxidation, potentially forming an N-oxide or leading to ring-opening products.[5] |

| Thermal | Expected to be relatively stable at ambient temperatures. | At elevated temperatures, degradation could occur, though specific pathways are difficult to predict without experimental data. |

| Photolytic | Potential for degradation upon exposure to UV light. | The benzyl group and the piperidine ring may be susceptible to photolytic degradation through radical mechanisms.[5] |

| Metabolic | Enhanced metabolic stability compared to non-fluorinated analogs. | The gem-difluoro group at the 3-position is expected to block potential sites of metabolism on the piperidine ring.[4] |

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Aqueous Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of the compound.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

0.1 N HCl, pH 1.0

-

HPLC-grade water, acetonitrile, and methanol

-

0.45 µm syringe filters

-

Shaking incubator

-

Calibrated HPLC-UV system

Procedure:

-

Add an excess amount of solid this compound to vials containing PBS (pH 7.4) and 0.1 N HCl.

-

Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand to let undissolved solids settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Express the solubility in mg/mL or µg/mL.

Forced Degradation (Stress Testing) Protocol

This protocol is designed to identify potential degradation products and degradation pathways.[5][6]

Materials:

-

This compound

-

1 N HCl

-

1 N NaOH

-

30% Hydrogen peroxide (H₂O₂)

-

HPLC-grade water and acetonitrile

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Acid Hydrolysis: Mix the stock solution with 1 N HCl and incubate at 60°C for a defined period (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with 1 N NaOH and incubate at 60°C for a defined period.

-

Oxidative Degradation: Mix the stock solution with 30% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Store aliquots of the stock solution and solid compound in an oven at a high temperature (e.g., 80°C).

-

Photolytic Degradation: Expose aliquots of the stock solution and solid compound to light according to ICH Q1B guidelines.

-

Analysis: At each time point, withdraw a sample, neutralize if necessary, and analyze by a stability-indicating HPLC-UV/MS method to separate the parent compound from any degradants.

-

Data Evaluation: Calculate the percentage of degradation and identify the mass of potential degradation products using the MS detector.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a novel compound such as this compound.

Caption: Experimental workflow for solubility and stability assessment.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

The Discovery of Novel 1-Benzylpiperidine Derivatives: A Technical Guide for Drug Development Professionals

Introduction

The 1-benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents and clinical candidates.[1] Its prevalence stems from a combination of favorable physicochemical properties, synthetic tractability, and the ability to interact with a diverse range of biological targets, particularly within the central nervous system (CNS).[1][2] This technical guide provides an in-depth overview of recent discoveries in the field of novel 1-benzylpiperidine derivatives, with a focus on their design, synthesis, and biological evaluation. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

The versatility of the 1-benzylpiperidine core allows for extensive structural modifications. The N-benzyl group plays a critical role in target engagement, often through cation-π or π-π interactions, while the piperidine ring serves as a versatile anchor for introducing additional pharmacophoric features.[1][3] These modifications enable the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.[1] Researchers have successfully developed 1-benzylpiperidine derivatives as potent inhibitors of enzymes such as acetylcholinesterase (AChE) and monoacylglycerol lipase (MAGL), as well as ligands for various receptors and transporters.[1][4][5]

Core Applications and Therapeutic Potential

Recent research has highlighted the potential of 1-benzylpiperidine derivatives in several therapeutic areas:

-

Alzheimer's Disease (AD): A significant focus has been on developing these derivatives as AChE inhibitors to address the cholinergic deficit observed in AD patients.[3][6] Some compounds have also been designed as multi-target-directed ligands, simultaneously inhibiting AChE and other key targets in AD pathology like histone deacetylase (HDAC) or amyloid-β (Aβ) aggregation.[7][8]

-

Pain and Inflammation: By targeting monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system, novel 1-benzylpiperidine derivatives have emerged as promising candidates for the treatment of inflammatory pain and neurodegenerative diseases.[4][5][9]

-

Neurological and Psychiatric Disorders: The 1-benzylpiperidine scaffold is a key component of ligands for sigma (σ) receptors, which are implicated in a variety of neurological and psychiatric conditions.[1]

-

Analgesia: Certain derivatives have been explored for their potential as novel analgesics, highlighting the broad applicability of this chemical class.[10]

This guide will delve into the specific data and methodologies that underpin these exciting discoveries.

Quantitative Data Summary

The following tables summarize the biological activity of representative novel 1-benzylpiperidine derivatives from recent studies.

Table 1: Acetylcholinesterase (AChE) and Histone Deacetylase (HDAC) Inhibitory Activity of Selected 1-Benzylpiperidine Derivatives for Alzheimer's Disease. [7]

| Compound | Target | IC50 (μM) |

| d5 | HDAC | 0.17 |

| AChE | 6.89 | |

| d10 | HDAC | 0.45 |

| AChE | 3.22 |

Table 2: Cholinesterase Inhibitory Activity of N-Benzylpiperidine Carboxamide Derivatives. [6]

| Compound | Target | IC50 (μM) |

| 20 | Acetylcholinesterase | 5.94 ± 1.08 |

| 28 | Acetylcholinesterase | 0.41 ± 1.25 |

Table 3: Monoacylglycerol Lipase (MAGL) Inhibitory Activity of Benzylpiperidine Derivatives. [11]

| Compound | Target | IC50 (nM) |

| 7 | MAGL | 133.9 |

| 10c | MAGL | 124.6 |

| 10d | MAGL | 107.2 |

| 10e | MAGL | 109.4 |

| 13 | MAGL | 2.0 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific discoveries. The following sections provide protocols for the synthesis and biological evaluation of 1-benzylpiperidine derivatives.

Synthesis of 1-Benzylpiperidine Derivatives via N-Alkylation

A common and direct method for the synthesis of 1-benzylpiperidine derivatives is the N-alkylation of a piperidine precursor with a suitable benzyl halide.[1]

Materials:

-

Piperidine or substituted piperidine (1.0 eq)

-

Substituted benzyl chloride or benzyl bromide (1.0-1.2 eq)

-

Inorganic base (e.g., potassium carbonate, K₂CO₃)

-

Solvent (e.g., acetonitrile (CH₃CN), dichloromethane (CH₂Cl₂))

-

Dichloromethane (for work-up)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the piperidine derivative and the inorganic base in the chosen solvent in a round-bottom flask.

-

Add the benzyl halide to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.[1]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the AChE inhibitory activity of test compounds.[1][12]

Principle:

The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm.[1]

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (substrate)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of AChE, acetylthiocholine, and DTNB in the phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

-

Add the AChE enzyme solution to each well and incubate for a pre-determined time at a specific temperature (e.g., 37 °C).

-

Initiate the reaction by adding the acetylthiocholine substrate solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

-

The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.[1]

Visualizing Pathways and Processes

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

Conclusion

The 1-benzylpiperidine scaffold continues to be a highly valuable starting point for the design and synthesis of novel therapeutic agents.[1] The derivatives discussed in this guide demonstrate significant potential in addressing complex multifactorial diseases like Alzheimer's and in the development of new treatments for pain and inflammation. The provided protocols and data serve as a foundation for researchers to explore the chemical space surrounding this versatile core, with the ultimate goal of developing new compounds with enhanced biological activities and improved therapeutic profiles. The ongoing exploration of structure-activity relationships and the application of multi-target-directed ligand design strategies are expected to further solidify the importance of 1-benzylpiperidine derivatives in modern drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arpi.unipi.it [arpi.unipi.it]

- 5. Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and preclinical evaluation of novel 1-benzylpiperidine derivatives as multitarget agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorinated Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Potential Biological Activity of Fluorinated Piperidines

The introduction of fluorine into piperidine rings has emerged as a powerful strategy in medicinal chemistry, bestowing unique physicochemical properties that can translate into enhanced biological activity, improved pharmacokinetic profiles, and novel therapeutic applications. This technical guide delves into the core aspects of fluorinated piperidines, summarizing key biological activities, presenting quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

The strategic incorporation of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and basicity (pKa).[1][2] For instance, the high electronegativity of fluorine can lower the pKa of the piperidine nitrogen, a modification that has been shown to reduce off-target effects, such as binding to the hERG potassium channel, which is associated with cardiac toxicity.[2][3][4][5] Furthermore, the carbon-fluorine bond is exceptionally stable, rendering fluorinated compounds more resistant to metabolic degradation and thereby increasing their in vivo half-life.[1]

Diverse Biological Activities of Fluorinated Piperidines

Fluorinated piperidines have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for a variety of therapeutic areas.

Enzyme Inhibition

A significant area of investigation for fluorinated piperidines is their role as enzyme inhibitors.

-

Carbonic Anhydrase Inhibition: Certain fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties have been identified as selective inhibitors of human carbonic anhydrase II (hCA II).[6][7] This selectivity is noteworthy as it could lead to the development of drugs with fewer side effects.

-

α-Glucosidase and Cholinesterase Inhibition: A series of fluorine-substituted piperidine derivatives has shown potent inhibitory effects against α-glucosidase and cholinesterases.[8][[“]][10] This dual activity suggests their potential as multifunctional agents for treating diseases linked to dysregulated glucose metabolism, such as diabetes, and cholinergic dysfunction, as seen in Alzheimer's disease.[8][[“]][10] Notably, some of these compounds exhibited significantly greater α-glucosidase inhibitory activity than the standard drug, acarbose.[8][10]

-

Protease Inhibition: A library of fluorinated piperidines was screened against several proteolytic enzymes, revealing that one scaffold was recognized by the catalytic pocket of 3CLPro, the main protease of SARS-CoV-2.[4][5] This finding highlights their potential as starting points for the development of antiviral agents.[4]

Central Nervous System (CNS) Activity

The ability of fluorine to enhance lipophilicity and metabolic stability makes fluorinated piperidines well-suited for targeting the central nervous system.[1][11][12][13] Fluorine substitution can improve a drug's ability to cross the blood-brain barrier, a critical factor for CNS-acting drugs.[11][13] Fluorinated derivatives of known CNS drugs, such as methylphenidate (Ritalin), have been synthesized, demonstrating the applicability of this approach.[14][15]

Serotonin Receptor Ligands

Fluorination has been employed to improve the pharmacokinetic properties of 5-HT1D receptor ligands based on the 3-(3-(piperidin-1-yl)propyl)indole scaffold.[16] The introduction of fluorine was found to reduce the basicity of the compounds, leading to dramatically improved oral absorption.[16]

Quantitative Biological Activity Data

The following table summarizes key quantitative data for the biological activity of selected fluorinated piperidines.

| Compound/Series | Target | Assay Type | Activity (IC50/Ki) | Reference |

| Fluorinated piperidines with tertiary benzenesulfonamide moieties | human Carbonic Anhydrase II (hCA II) | Enzyme Inhibition | Selective Inhibition | [6][7] |

| Fluorine-substituted piperidine derivatives (compounds 1-8) | α-Glucosidase | Enzyme Inhibition | Several-fold more active than acarbose | [8][10] |

| Fluorine-substituted piperidine derivative (compound 4) | α-Glucosidase | Kinetic Study | Competitive Inhibition | [8][10] |

| Fluorine-substituted piperidine derivative (compound 2) | Acetylcholinesterase (AChE) | Kinetic Study | Mixed-type Inhibition | [8][10] |

| Fluorinated piperidine scaffold | 3CLPro (SARS-CoV-2 Main Protease) | Enzyme Inhibition Screen | Hit Identified | [4][5] |

| 3-(3-(4-fluoropiperidin-1-yl)propyl)indole derivatives | 5-HT1D Receptor | Radioligand Binding | High Affinity and Selectivity | [16] |

| 4-(4'-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide (PD5) | Platelet Aggregation | In vitro Assay | IC50 = 0.06 mM | [17] |

| Phenacyl derivative of 4-(4'-bromophenyl)-4-piperidinol (PD3) | Platelet Aggregation | In vitro Assay | IC50 = 80 mM | [17] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the biological activity of fluorinated piperidines.

Enzyme Inhibition Assays

General Protocol for α-Glucosidase Inhibition Assay:

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from a suitable source (e.g., baker's yeast) is prepared in a buffer solution (e.g., phosphate buffer, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

-

Incubation: The test compound (fluorinated piperidine derivative) at various concentrations is pre-incubated with the α-glucosidase solution for a specified time at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG solution to the enzyme-inhibitor mixture.

-

Reaction Termination and Measurement: After a defined incubation period, the reaction is stopped by adding a solution of sodium carbonate. The amount of p-nitrophenol released is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the test wells with that of the control wells (containing no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

General Protocol for Cholinesterase Inhibition Assay:

This assay is typically performed using the Ellman's method.

-

Reagent Preparation: Solutions of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Incubation: The enzyme is pre-incubated with various concentrations of the fluorinated piperidine inhibitor.

-

Reaction Initiation: The reaction is started by the addition of the substrate (ATCI or BTCI) and DTNB.

-

Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion. The rate of formation of this product is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 412 nm) over time.

-

Data Analysis: The enzyme activity is calculated from the rate of absorbance change. The percentage of inhibition and the IC50 values are determined as described for the α-glucosidase assay.

Cell-Based Assays

General Protocol for Cytotoxicity Assay (e.g., MTT Assay):

-

Cell Culture: Cancer cell lines (e.g., melanoma, MCF7) and normal cell lines (e.g., fibroblasts) are cultured in appropriate media and conditions.[18]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the fluorinated piperidine derivatives for a specified duration (e.g., 24-72 hours).

-

MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that reduces cell viability by 50%) is calculated.

Visualizing Biological Pathways and Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following diagrams are generated using the DOT language for Graphviz.

Caption: General mechanism of enzyme inhibition by a fluorinated piperidine derivative.

Caption: A typical workflow for the discovery of drugs based on fluorinated piperidines.

Conclusion

Fluorinated piperidines represent a highly versatile and valuable class of compounds in drug discovery. The strategic incorporation of fluorine atoms allows for the fine-tuning of physicochemical properties, leading to enhanced biological activity and improved pharmacokinetic profiles. The diverse range of biological activities, from enzyme inhibition to CNS modulation, underscores the broad therapeutic potential of this scaffold. As synthetic methodologies for accessing these compounds continue to advance, we can anticipate the discovery of novel fluorinated piperidine-based drugs with significant clinical impact. This guide provides a foundational understanding for researchers and scientists to explore and harness the potential of fluorinated piperidines in their drug development endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. scientificupdate.com [scientificupdate.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. consensus.app [consensus.app]

- 10. matilda.science [matilda.science]

- 11. researchgate.net [researchgate.net]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. openscholar.dut.ac.za [openscholar.dut.ac.za]

Safety and Handling of 1-Benzyl-3,3-difluoropiperidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and is based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for 1-Benzyl-3,3-difluoropiperidin-4-ol (CAS No. 1239596-53-2) was not available at the time of writing. All handling and safety procedures should be conducted by qualified professionals in a controlled laboratory setting, adhering to all applicable local, state, and federal regulations.

Introduction

This compound is a fluorinated piperidine derivative with potential applications in medicinal chemistry and drug development. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. As with any novel chemical entity, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the safety of laboratory personnel and the environment. This guide provides a summary of the likely hazards and recommended handling protocols based on data from analogous compounds.

Hazard Identification and Classification

Table 1: Postulated GHS Hazard Classification

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

Signal Word: Warning

Potential Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physical and Chemical Properties

Limited experimental data for the physical and chemical properties of this compound is publicly available. The following table summarizes known information.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₅F₂NO |

| Molecular Weight | 227.25 g/mol |

| Appearance | Not specified (likely a solid) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when handling this compound. The following experimental workflow outlines the recommended procedures for safe handling.

Caption: Recommended workflow for safely handling this compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Skin and Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or in case of a spill, additional protective clothing may be necessary.

-

Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

First Aid Measures

In the event of exposure, immediate action is critical. The following diagram outlines the appropriate first aid responses.

Caption: First aid procedures for exposure to this compound.

Storage and Disposal

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Do not dispose of down the drain or into the environment.

-

Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Carefully collect the absorbed material into a sealed container for disposal.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Report: Report the incident to your supervisor and EHS department.

Toxicological Information

Specific toxicological data for this compound is not available. Based on the postulated hazards, the compound may cause irritation to the skin, eyes, and respiratory system. Ingestion may be harmful. The toxicological properties have not been fully investigated.

Conclusion

While this compound is a valuable compound for research and development, it must be handled with care due to its potential hazards. By following the guidelines outlined in this technical guide, researchers can minimize risks and ensure a safe working environment. It is imperative to consult a complete and verified Safety Data Sheet for this compound as soon as it becomes available and to always adhere to the safety protocols established by your institution.

Spectroscopic and Synthetic Profile of 1-Benzyl-3,3-difluoropiperidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound 1-Benzyl-3,3-difluoropiperidin-4-ol. Due to the limited availability of direct experimental data in public literature, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and spectral data of analogous structures. Furthermore, a detailed experimental protocol for its synthesis via the reduction of its ketone precursor, 1-Benzyl-3,3-difluoropiperidin-4-one, is presented. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, facilitating the synthesis, identification, and utilization of this fluorinated piperidine derivative.

Introduction

Fluorinated piperidine scaffolds are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The title compound, this compound, incorporates a key N-benzyl protecting group and a gem-difluoro motif adjacent to a hydroxyl group, making it a versatile intermediate for the synthesis of more complex bioactive molecules. This document details the expected analytical data and a practical synthetic method for this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25 - 7.40 | m | 5H | Ar-H (Benzyl) |

| ~4.0 - 4.2 | m | 1H | H -4 |

| 3.65 | s | 2H | -CH ₂-Ph |

| ~2.8 - 3.0 | m | 2H | H -2 (axial & equatorial) |

| ~2.5 - 2.7 | m | 2H | H -6 (axial & equatorial) |

| ~2.0 - 2.2 | m | 2H | H -5 (axial & equatorial) |

| ~1.8 | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | Ar-C (Quaternary) |

| ~129 | Ar-C H (ortho) |

| ~128.5 | Ar-C H (meta) |

| ~127.5 | Ar-C H (para) |

| ~124 (t) | C -3 (CF₂) |

| ~68 (t) | C -4 (CHOH) |

| ~60 | -C H₂-Ph |

| ~55 (t) | C -2 |

| ~49 | C -6 |

| ~35 (t) | C -5 |

Note: (t) indicates a triplet multiplicity due to coupling with fluorine.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -95 to -115 | m |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Medium | O-H stretch (Alcohol) |

| 3050 - 3020 | Medium | C-H stretch (Aromatic) |

| 2950 - 2800 | Medium | C-H stretch (Aliphatic) |

| 1495, 1450 | Medium | C=C stretch (Aromatic ring) |

| 1150 - 1050 | Strong | C-F stretch |

| 1080 - 1040 | Strong | C-O stretch (Alcohol) |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data

| m/z Value | Interpretation |

| ~227 | [M]⁺ (Molecular Ion) |

| ~209 | [M - H₂O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |

Experimental Protocol: Synthesis of this compound

The synthesis of the title compound can be achieved through the reduction of the corresponding ketone, 1-Benzyl-3,3-difluoropiperidin-4-one.

Synthesis Workflow

Caption: Synthetic workflow for the preparation of the target compound.

Materials and Methods

-

Starting Material: 1-Benzyl-3,3-difluoropiperidin-4-one

-

Reagent: Sodium borohydride (NaBH₄)

-

Solvent: Methanol (MeOH)

-

Other: Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄), Silica gel for column chromatography.

Procedure

-

Reaction Setup: In a round-bottom flask, dissolve 1-Benzyl-3,3-difluoropiperidin-4-one (1.0 eq) in methanol at 0 °C under a nitrogen atmosphere.

-

Reduction: To the stirred solution, add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: To the aqueous residue, add dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Logical Relationship of Spectroscopic Analysis

The characterization of the synthesized product relies on a logical workflow of spectroscopic techniques to confirm its identity and purity.

Caption: Logical workflow for the structural elucidation of the target compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic profile of this compound. The presented data and protocols are based on sound chemical principles and are intended to guide researchers in the synthesis and characterization of this and related fluorinated piperidine derivatives. The availability of this information is anticipated to accelerate research and development efforts in the discovery of new therapeutic agents.

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Benzyl-3,3-difluoropiperidin-4-ol

Abstract

This document provides a detailed, two-step experimental protocol for the synthesis of 1-Benzyl-3,3-difluoropiperidin-4-ol, a novel fluorinated piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine ring is a highly prevalent scaffold in pharmaceuticals, and the introduction of fluorine atoms can significantly modulate a molecule's physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[1] The synthesis commences with the commercially available N-Benzyl-4-piperidone, which undergoes α,α-difluorination to yield the key intermediate, 1-Benzyl-3,3-difluoropiperidin-4-one. Subsequent reduction of the ketone furnishes the target alcohol. This protocol is designed to be a practical guide for researchers synthesizing this or structurally related compounds.

Overall Synthesis Scheme

The proposed synthetic pathway is a two-step process starting from N-Benzyl-4-piperidone:

-

Step 1: α,α-Difluorination: Conversion of N-Benzyl-4-piperidone to 1-Benzyl-3,3-difluoropiperidin-4-one.

-

Step 2: Ketone Reduction: Reduction of 1-Benzyl-3,3-difluoropiperidin-4-one to the final product, this compound.

Data Presentation: Reagents and Expected Yields

The following table summarizes the key quantitative data for the two-step synthesis protocol.

| Step | Reactant | MW ( g/mol ) | Amount (mmol) | Reagent/Catalyst | Product | MW ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) |

| 1 | N-Benzyl-4-piperidone | 189.26 | 10.0 | 1. LDA (22.0 mmol)2. NFSI (22.0 mmol) | 1-Benzyl-3,3-difluoropiperidin-4-one | 225.25 | 2.25 | 45-55% |

| 2 | 1-Benzyl-3,3-difluoropiperidin-4-one | 225.25 | 4.5 | Sodium Borohydride (NaBH₄) (6.75 mmol) | This compound | 227.27 | 1.02 | 85-95% |

Note: MW = Molecular Weight; LDA = Lithium diisopropylamide; NFSI = N-Fluorobenzenesulfonimide. Expected yields are estimates based on analogous reactions in the literature and may vary.

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-3,3-difluoropiperidin-4-one

This procedure details the α,α-difluorination of N-Benzyl-4-piperidone using lithium diisopropylamide (LDA) as a base and N-Fluorobenzenesulfonimide (NFSI) as an electrophilic fluorine source. The direct fluorination of ketones is a key method for creating α,α-difluoroketones.[2]

Materials:

-

N-Benzyl-4-piperidone (1.89 g, 10.0 mmol)

-

Diisopropylamine (3.08 mL, 22.0 mmol)

-

n-Butyllithium (2.5 M in hexanes, 8.8 mL, 22.0 mmol)

-

N-Fluorobenzenesulfonimide (NFSI) (6.94 g, 22.0 mmol)

-

Anhydrous Tetrahydrofuran (THF), 100 mL

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask (250 mL), dropping funnel, magnetic stirrer, ice-salt bath, argon or nitrogen supply.

Procedure:

-

Flask Preparation: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.

-

LDA Formation: Add anhydrous THF (50 mL) and diisopropylamine (3.08 mL, 22.0 mmol) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (8.8 mL, 22.0 mmol) dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting LDA solution at -78 °C for 30 minutes.

-

Enolate Formation: Dissolve N-Benzyl-4-piperidone (1.89 g, 10.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the LDA solution over 20 minutes. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Fluorination: In a separate flask, dissolve NFSI (6.94 g, 22.0 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the enolate mixture over 30 minutes at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

-

Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 20:1 to 5:1) to afford 1-Benzyl-3,3-difluoropiperidin-4-one as a pale yellow oil.

Step 2: Synthesis of this compound

This protocol describes the reduction of the difluorinated ketone intermediate to the target alcohol using sodium borohydride, a common and effective reducing agent for ketones.[3][4]

Materials:

-

1-Benzyl-3,3-difluoropiperidin-4-one (1.01 g, 4.5 mmol)

-

Sodium borohydride (NaBH₄) (0.26 g, 6.75 mmol)

-

Methanol (50 mL)

-

Deionized water

-

Dichloromethane (DCM) (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (100 mL), magnetic stirrer, ice bath.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 1-Benzyl-3,3-difluoropiperidin-4-one (1.01 g, 4.5 mmol) in methanol (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (0.26 g, 6.75 mmol) portion-wise over 10 minutes, monitoring for gas evolution.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Carefully add deionized water (20 mL) to quench any remaining NaBH₄.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Transfer the remaining aqueous residue to a separatory funnel and extract with dichloromethane (3 x 40 mL).

-

Combine the organic layers and wash with brine (40 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization or flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 5:1 to 2:1) to yield this compound as a white solid or colorless oil.

Visualizations

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

References

Application Notes and Protocols for 1-Benzyl-3,3-difluoropiperidin-4-ol as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-3,3-difluoropiperidin-4-ol is a valuable fluorinated heterocyclic building block for medicinal chemistry and drug discovery. The incorporation of gem-difluoro groups into molecular scaffolds is a widely recognized strategy to modulate the physicochemical and pharmacological properties of drug candidates. The fluorine atoms can enhance metabolic stability, improve blood-brain barrier penetration, and alter the acidity of nearby functional groups, thereby influencing binding affinity to biological targets. The N-benzyl group serves as a common protecting group and a versatile handle for further synthetic modifications. This document provides an overview of the potential applications of this compound and detailed protocols for its synthesis and derivatization.

Key Applications

The this compound scaffold is a key intermediate in the synthesis of a variety of biologically active compounds, particularly those targeting the central nervous system (CNS). The structural features of this building block make it suitable for the development of novel therapeutic agents.

Potential therapeutic areas include:

-

Neurodegenerative Diseases: The piperidine core is a common feature in molecules targeting CNS receptors. The difluoro substitution can lead to compounds with improved pharmacokinetic profiles for treating conditions like Alzheimer's or Parkinson's disease.

-

Pain Management: Derivatives of this scaffold can be explored as ligands for opioid or other pain-related receptors.

-

Psychiatric Disorders: The development of novel antidepressants, antipsychotics, and anxiolytics can benefit from the unique properties imparted by the difluoropiperidinol core.

Data Presentation

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 1-Benzyl-3,3-difluoropiperidine-4,4-diol | C₁₂H₁₅F₂NO₂ | 243.25 | [1] |

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-Benzyl-3,3-difluoropiperidin-4-one

This protocol describes the reduction of the corresponding ketone to the target alcohol.

Materials:

-

1-Benzyl-3,3-difluoropiperidin-4-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve 1-Benzyl-3,3-difluoropiperidin-4-one (1.0 eq) in methanol in a round-bottom flask at 0 °C (ice bath).

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-